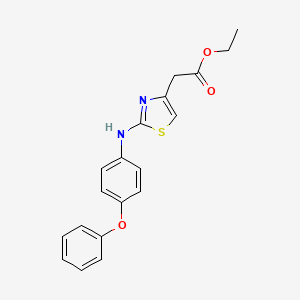![molecular formula C19H23N3O4S B2955928 (1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1286719-96-7](/img/structure/B2955928.png)
(1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is a useful research compound. Its molecular formula is C19H23N3O4S and its molecular weight is 389.47. The purity is usually 95%.
BenchChem offers high-quality (1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Pathways and Enzymatic Activity
A study focused on the metabolism of strained ring compounds, specifically examining AZD1979, which is structurally related to the compound , highlights its metabolism in human hepatocytes and the involvement of glutathione S-transferases (GSTs) in the formation of glutathione-conjugated metabolites without prior activation by cytochrome P450 enzymes. This emphasizes the role of GSTs in directly attacking the carbon atom adjacent to the nitrogen atom of the azetidinyl moiety, leading to an unusual ring-opening reaction. The study suggests that such compounds, including those with spiro-azetidine structures, may undergo similar metabolic pathways, providing insights into their biotransformation and potential interactions within biological systems (Li et al., 2019).
Structural and Synthetic Studies
Research on oxa-thia-spiro-decene derivatives has demonstrated the synthesis and crystal structure analysis of compounds with complex spiro configurations, such as those found in the compound . These studies contribute to the understanding of molecular dimensions and interactions, potentially influencing the design and synthesis of new compounds with improved physicochemical properties or biological activity (Parvez et al., 1997).
Antimicrobial and Antiviral Activities
Several studies have explored the synthesis and biological activity of compounds bearing structural similarities or functionalities related to the specified compound. These investigations have led to the discovery of novel benzofuran-based triazoles, thiazolidinones, and spiroheterocycles exhibiting significant antimicrobial and antiviral properties. Such findings suggest potential applications of the compound in developing new therapeutic agents targeting bacterial and viral infections (Sunitha et al., 2017; Hussein et al., 2015; Apaydın et al., 2020).
Anticancer Activities
Research into the synthesis and biological evaluation of new compounds, including naphthyridine derivatives, has indicated the potential for anticancer activity. One study highlighted a novel compound inducing necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells, suggesting that similar compounds could be explored for their anticancer properties (Kong et al., 2018).
properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-24-14-2-3-15-16(10-14)27-18(20-15)22-11-13(12-22)17(23)21-6-4-19(5-7-21)25-8-9-26-19/h2-3,10,13H,4-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNREZWIQAOYDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)N4CCC5(CC4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

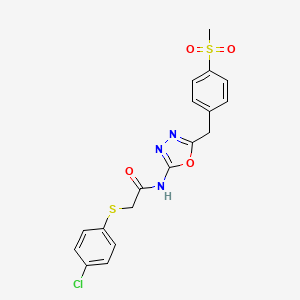
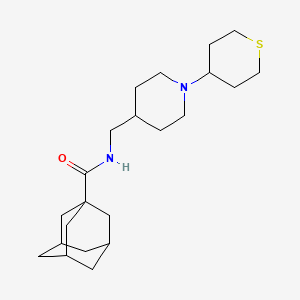
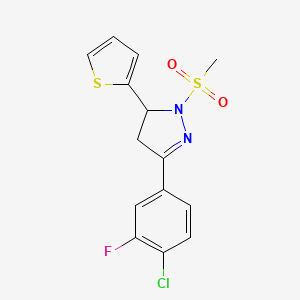

![8-(Pyridin-3-ylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2955852.png)

![2-{4-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/structure/B2955855.png)
![1-(4-Methylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2955858.png)
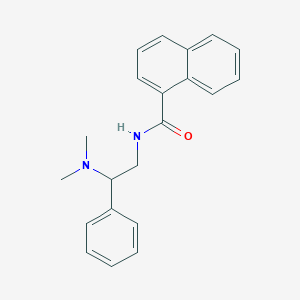
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2955860.png)
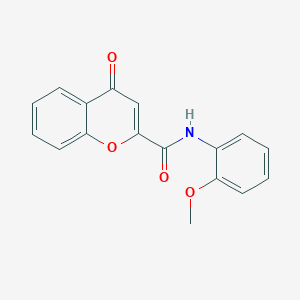
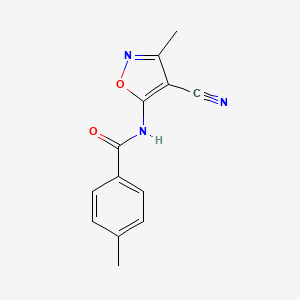
![2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B2955865.png)
